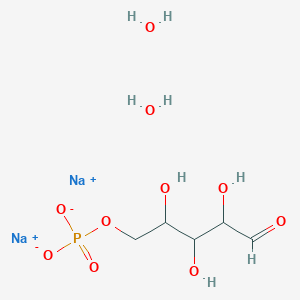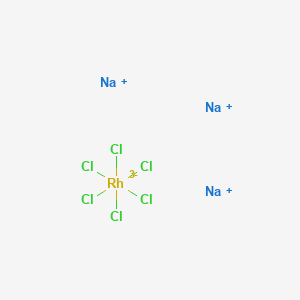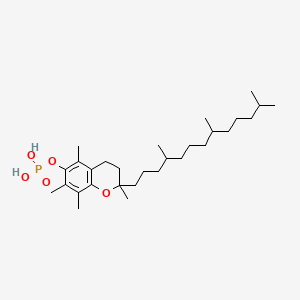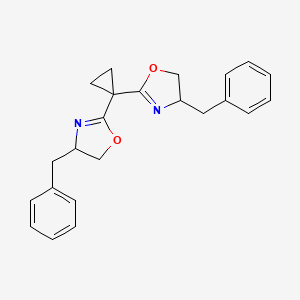
Dabco dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabco dihydroiodide, also known as 1,4-diazabicyclo[2.2.2]octane dihydroiodide, is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various chemical reactions and applications. This compound is a crystalline solid that is soluble in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dabco dihydroiodide can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroiodic acid. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, such as ethanol or water, and then adding hydroiodic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Dabco dihydroiodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple reactants.
Isomerization: This compound can catalyze isomerization reactions, where the structure of a molecule is rearranged without changing its molecular formula.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated substrates. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of polar solvents like water or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions yield substituted products, while cycloaddition reactions produce cyclic compounds. Isomerization reactions result in isomers of the starting materials .
Wissenschaftliche Forschungsanwendungen
Dabco dihydroiodide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Dabco dihydroiodide involves its ability to act as a nucleophile and a base. In nucleophilic substitution reactions, this compound donates its lone pair of electrons to an electrophilic center, replacing a leaving group. In cycloaddition reactions, it facilitates the formation of cyclic compounds by coordinating with multiple reactants. The compound’s basicity allows it to deprotonate reactants, generating reactive intermediates that participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of Dabco dihydroiodide, known for its nucleophilic and basic properties.
DABCO bis(sulfur dioxide) adduct (DABSO): A derivative of DABCO used as a source of sulfur dioxide in organic synthesis.
Selectfluor: A fluorinating agent derived from DABCO, used in electrophilic fluorination reactions.
Uniqueness of this compound
This compound is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions. Additionally, its solubility in polar solvents enhances its applicability in different reaction conditions .
Eigenschaften
Molekularformel |
C6H14I2N2 |
|---|---|
Molekulargewicht |
368.00 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;dihydroiodide |
InChI |
InChI=1S/C6H12N2.2HI/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |
InChI-Schlüssel |
WXTNTIQDYHIFEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)

![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)

![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)




methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
